Substituting lead(II) nitrate or acetate with this salt eliminates anion coordination, ensuring unhindered Pb2+ Lewis acid access.
Shipped globally with ≥98% purity.
Lead(II) perchlorate hydrate (CAS 207500-00-3) is a highly soluble, fully dissociating lead salt characterized by its strictly non-coordinating perchlorate anion. Unlike conventional lead halides or coordinating salts, it provides unhindered access to the Pb2+ Lewis acid center in both aqueous and organic media [1]. With an exceptional aqueous solubility exceeding 250 g/100 mL at 25 °C and high solubility in polar aprotic solvents like acetonitrile and DMF, it is a critical precursor for advanced electrodeposition baths, high-efficiency perovskite solar cell formulations, and specialized Lewis acid catalysis [2]. Its procurement is driven by the industrial and analytical need for high-ionic-strength lead solutions without the thermodynamic interference of coordinating anions.
Substituting lead(II) perchlorate hydrate with more common alternatives like lead(II) nitrate or lead(II) acetate fundamentally alters solution chemistry and reaction kinetics. In precursor formulations, nitrate and acetate anions actively coordinate with the Pb2+ center, competing with target ligands and disrupting the formation of specific intermediate complexes, such as iodoplumbates in perovskite synthesis[1]. Furthermore, in non-aqueous electrodeposition, the limited solubility of lead(II) nitrate in solvents like acetonitrile prevents the achievement of necessary ionic strengths, whereas lead(II) perchlorate maintains complete dissociation, enabling the deposition of highly crystalline, conductive phases [2].
Lead(II) perchlorate hydrate exhibits extreme solubility, reaching 256.2 g/100 mL in water at 25 °C, compared to approximately 52 g/100 mL for lead(II) nitrate[1]. Crucially, this high solubility extends to polar aprotic solvents like acetonitrile, where 0.1 M concentrations are readily achieved for electrocrystallization processes [2]. This allows formulators to achieve exceptionally high lead concentrations in solvent systems where generic lead salts would precipitate.
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | 256.2 g/100 mL |
| Comparator Or Baseline | ~52 g/100 mL (Lead(II) nitrate) |
| Quantified Difference | ~4.9x higher solubility |
| Conditions | Aqueous solution, 25 °C |
Enables the formulation of ultra-concentrated precursor solutions and non-aqueous electroplating baths impossible with standard lead salts.
In electrocrystallization applications, the choice of lead salt dictates the phase purity and electrical properties of the deposited lead dioxide. Electrodeposition from an optimized acetonitrile solution containing 0.1 M lead(II) perchlorate yields highly crystalline PbO2 with 99% β-phase purity and an exceptional electrical conductivity of 6028 S/cm[1]. In contrast, standard alkaline tartrate or unoptimized nitrate baths often yield mixed α/β phases with lower conductivity and higher mechanical stress (cracking) [2].
| Evidence Dimension | Deposited PbO2 phase purity and conductivity |
| Target Compound Data | 99% β-phase, 6028 S/cm |
| Comparator Or Baseline | Mixed α/β phases, lower conductivity (Standard tartrate/nitrate baths) |
| Quantified Difference | Near-total β-phase selectivity and superior conductivity |
| Conditions | 0.1 M lead perchlorate in acetonitrile with 6 M water |
Critical for manufacturing high-performance inert anodes and conductive components where phase purity dictates operational lifespan.
The non-coordinating nature of the perchlorate anion allows Pb2+ to form hemidirected complexes in solution, characterized by a broad bond distance distribution and an apparent gap for excess electron density [1]. Extended X-ray absorption fine structure (EXAFS) data confirms that unlike lead(II) solvates with strongly coordinating anions that force a holodirected (symmetrical) geometry, lead(II) perchlorate maintains a hemidirected structure [1]. This unhindered Lewis acid center is essential for the controlled evolution of higher-order iodoplumbate complexes in perovskite precursor solutions.
| Evidence Dimension | Coordination geometry in solution |
| Target Compound Data | Hemidirected geometry with accessible Lewis acid center |
| Comparator Or Baseline | Holodirected/symmetrical geometry (Coordinating lead salts/solvates) |
| Quantified Difference | Structural gap in coordination sphere vs. fully occupied coordination sphere |
| Conditions | EXAFS analysis in oxygen-donor solvents |
Guarantees unhindered interaction with target ligands, ensuring reproducible crystallization kinetics in perovskite solar cell manufacturing.
In analytical and formulation contexts, complete dissociation is required for predictable ionic strength. Pure lead(II) perchlorate and lead(II) nitrate solutions do not display the same activity coefficient even at identical total ionic strengths, due to the partial association or ion-pairing inherent to the nitrate anion [1]. Lead(II) perchlorate provides a true baseline for unassociated Pb2+ activity, making it the preferred standard for calibrating ion-selective electrodes and maintaining precise thermodynamic control in complex mixtures [1].
| Evidence Dimension | Pb2+ Activity Coefficient at constant ionic strength |
| Target Compound Data | Fully dissociated, predictable activity |
| Comparator Or Baseline | Lower effective activity due to ion pairing (Lead nitrate) |
| Quantified Difference | Measurable deviation in activity coefficient despite equal nominal ionic strength |
| Conditions | Standardized analytical solutions |
Ensures accurate thermodynamic modeling and precise calibration in sensitive electrochemical and analytical applications.
Utilized as a specialized precursor where the non-coordinating perchlorate anion prevents interference with iodoplumbate complex formation, allowing precise control over perovskite film morphology and crystallization kinetics[1].
Selected for non-aqueous or specialized aqueous electroplating baths to deposit ultra-pure, high-conductivity β-PbO2 anodes used in harsh electrochemical oxidation processes (e.g., chlorate to perchlorate conversion) [2].
Employed as a highly active, fully dissociated Lewis acid catalyst for bulk or two-phase reactions, where coordinating anions would poison or reduce the catalytic efficiency of the Pb2+ center [3].
Chosen as the ultimate source of unassociated Pb2+ ions to establish precise activity coefficients and ionic strength baselines in sensitive analytical chemistry workflows [4].
Oxidizer;Irritant;Health Hazard;Environmental Hazard